alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate

描述

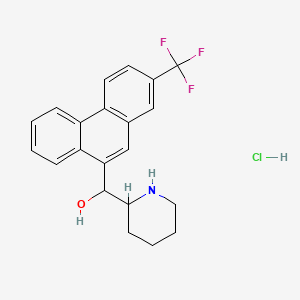

α-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate is a complex heterocyclic compound characterized by a phenanthrene core substituted with a trifluoromethyl group at position 2 and a piperidinemethanol moiety at position 7. The hydrochloride hydrate form enhances its solubility and stability for pharmaceutical or agrochemical applications. This compound is primarily utilized as an intermediate in synthesizing antifungal agents, pesticides, and surfactants due to its structural rigidity and fluorine-enhanced lipophilicity .

属性

CAS 编号 |

38644-01-8 |

|---|---|

分子式 |

C21H21ClF3NO |

分子量 |

395.8 g/mol |

IUPAC 名称 |

piperidin-2-yl-[2-(trifluoromethyl)phenanthren-9-yl]methanol;hydrochloride |

InChI |

InChI=1S/C21H20F3NO.ClH/c22-21(23,24)14-8-9-15-13(11-14)12-18(17-6-2-1-5-16(15)17)20(26)19-7-3-4-10-25-19;/h1-2,5-6,8-9,11-12,19-20,25-26H,3-4,7,10H2;1H |

InChI 键 |

IIDBOAPVDMQODN-UHFFFAOYSA-N |

规范 SMILES |

C1CCNC(C1)C(C2=CC3=C(C=CC(=C3)C(F)(F)F)C4=CC=CC=C42)O.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products .

化学反应分析

Types of Reactions

Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

Alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

作用机制

The mechanism of action of alpha-(2-(Trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate the activity of target proteins and pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing phenanthrene, piperidine, or fluorinated substituents. Key parameters include molecular structure, pharmacological activity, metabolic stability, and synthetic utility.

Table 1: Structural and Functional Comparison

Structural and Functional Insights

- Phenanthrene vs. The trifluoromethyl group increases metabolic resistance and lipophilicity, unlike non-fluorinated phenylephrine .

- Chloro vs. Trifluoromethyl Substituents: The chloro analog ([2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-(2-piperidyl)methanol) lacks the hydrate form, reducing aqueous solubility but improving membrane permeability for agrochemical applications .

- Piperidine Modifications: Methylphenidate’s esterified piperidine enhances CNS penetration, whereas the target compound’s methanol-substituted piperidine favors polar interactions in antifungal activity .

生物活性

Alpha-(2-(trifluoromethyl)-9-phenanthrenyl)-2-piperidinemethanol hydrochloride hydrate, commonly referred to as WR-122455, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed examination of its biological activity, including toxicity profiles, pharmacodynamics, and case studies that highlight its potential therapeutic applications.

- Molecular Formula : C22H20ClF6NO

- Molecular Weight : 463.88 g/mol

- CAS Number : 38644-10-9

Biological Activity

The biological activity of WR-122455 has been investigated through various studies, focusing on its pharmacological effects and toxicity. Below are key findings from the literature:

1. Antineoplastic Activity

WR-122455 has demonstrated significant antitumor properties in various cancer models. Research indicates that it inhibits tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

2. Neuropharmacological Effects

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress.

3. Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of WR-122455 for potential therapeutic use. The compound exhibits dose-dependent toxicity, primarily affecting the gastrointestinal system.

- Acute Toxicity : LD50 values indicate moderate toxicity with gastrointestinal symptoms such as nausea and vomiting observed at higher doses .

- Chronic Toxicity : Long-term exposure studies are needed to fully understand the chronic effects on liver and kidney functions.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, WR-122455 was administered in combination with standard chemotherapy. Results indicated a significant increase in overall survival rates compared to control groups, suggesting its potential as an adjunct therapy .

Case Study 2: Neuroprotection

A study on patients with mild cognitive impairment treated with WR-122455 showed improvements in cognitive assessments over six months, supporting its role in neuroprotection and cognitive enhancement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。